molecular formula C11H19NO4 B6162759 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid CAS No. 2091327-91-0

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid

Cat. No. B6162759
CAS RN: 2091327-91-0
M. Wt: 229.3
InChI Key:
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Description

“1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 2091327-91-0 . It has a molecular weight of 229.28 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H19NO4/c1-10(2,3)16-9(15)12-6-7(8(13)14)11(12,4)5/h7H,6H2,1-5H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the tert-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.28 . It is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Natural Neo Acids and Their Derivatives

The study by Dembitsky (2006) provides insight into natural neo fatty acids, neo alkanes, and their analogs and derivatives, highlighting their biological activities. These compounds demonstrate potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. Synthetic bioactive compounds with tertiary butyl groups, similar in structure to 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid, have shown significant activities. The applications of these derivatives extend to cosmetic, agronomic, and pharmaceutical industries, suggesting a wide range of scientific applications for structurally related compounds (Dembitsky, 2006).

Biocatalyst Inhibition by Carboxylic Acids

Jarboe et al. (2013) review the inhibitory effects of carboxylic acids on engineered microbes like Escherichia coli and Saccharomyces cerevisiae, which are crucial in the fermentative production of biorenewable chemicals. Understanding the mechanisms behind this inhibition is vital for developing strategies to enhance microbial tolerance and performance in industrial applications. This research area is relevant for developing robust strains that can withstand the inhibitory effects of carboxylic acid derivatives (Jarboe, Royce, & Liu, 2013).

Carboxylic Acids in Drug Synthesis

The application of levulinic acid (LEV), a biomass-derived key building block chemical with carbonyl and carboxyl functional groups, in drug synthesis is reviewed by Zhang et al. (2021). LEV and its derivatives are explored for cancer treatment, medical materials, and other fields, demonstrating the flexibility and unique properties of carboxylic acids in drug development. This highlights the potential of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid and similar compounds in pharmaceutical applications (Zhang et al., 2021).

Mechanism of Action

Target of Action

The primary target of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid is amines . The compound is used as a protecting group in organic synthesis, specifically for amines .

Mode of Action

The compound, also known as a tert-butyloxycarbonyl (Boc) group , interacts with amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This interaction results in the protection of amines, which can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Biochemical Pathways

The Boc group plays a crucial role in the synthesis of peptides . It protects the amines during the synthesis process, preventing unwanted reactions with other reactive groups . The Boc group can be selectively cleaved off in the presence of other protecting groups when using AlCl3 .

Pharmacokinetics

The removal of the boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with hcl in methanol . This suggests that the compound’s bioavailability may be influenced by the pH of the environment.

Result of Action

The result of the compound’s action is the protection of amines during organic synthesis, allowing for more controlled and selective reactions . This is particularly important in the synthesis of complex molecules like peptides.

Action Environment

The action of 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid is influenced by the pH of the environment . The Boc group can be added under aqueous conditions , and removed with strong acids . Therefore, the compound’s action, efficacy, and stability may vary depending on the acidity or alkalinity of the environment.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid involves the protection of the carboxylic acid group followed by the formation of the azetidine ring and deprotection of the tert-butoxycarbonyl group.", "Starting Materials": [ "2,2-dimethyl-3-hydroxypropanoic acid", "tert-butyl chloroformate", "triethylamine", "sodium hydride", "2,2-dimethylazetidine" ], "Reaction": [ "Step 1: Protection of the carboxylic acid group by reacting 2,2-dimethyl-3-hydroxypropanoic acid with tert-butyl chloroformate and triethylamine to form 2,2-dimethyl-3-[(tert-butoxy)carbonyl]propanoic acid.", "Step 2: Formation of the azetidine ring by reacting 2,2-dimethyl-3-[(tert-butoxy)carbonyl]propanoic acid with sodium hydride and 2,2-dimethylazetidine to form 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid.", "Step 3: Deprotection of the tert-butoxycarbonyl group by treating 1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid with an acid such as hydrochloric acid to yield the final product, 2,2-dimethylazetidine-3-carboxylic acid." ] }

CAS RN

2091327-91-0

Product Name

1-[(tert-butoxy)carbonyl]-2,2-dimethylazetidine-3-carboxylic acid

Molecular Formula

C11H19NO4

Molecular Weight

229.3

Purity

95

Origin of Product

United States

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